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Compound of Interest

2-amino-N-[2-(4-
Compound Name: ) _
morpholinyl)ethyllbenzamide

Cat. No.: B183050

A Comparative Guide to the Structure-Activity Relationship of 2-amino-N-[2-(4-
morpholinyl)ethyllbenzamide and Its Analogs as Potential Bioactive Agents

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
compounds related to 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, with a focus on their
potential as dopamine D2 receptor antagonists and poly (ADP-ribose) polymerase (PARP)
inhibitors. The information is intended for researchers, scientists, and drug development
professionals.

Introduction

The compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide belongs to the class of
substituted benzamides, a versatile scaffold known to exhibit a range of biological activities.
The core structure comprises three key features that can be systematically modified to explore
and optimize its pharmacological profile:

e The 2-aminobenzamide core: This moiety is a known pharmacophore for PARP inhibitors.

e The N-substituted side chain: The nature of the substituent on the amide nitrogen is crucial
for activity and selectivity, particularly for dopamine receptor antagonists.

e The morpholine ring: This heterocyclic moiety can influence solubility, metabolic stability, and
receptor interactions.
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This guide will explore the SAR of analogs by comparing structural modifications at these key
positions and their impact on biological activity, drawing from studies on related compound
series.

I. 2-amino-N-[2-(4-morpholinyl)ethyl]lbenzamide
Analogs as Dopamine D2 Receptor Antagonists

Substituted benzamides are a well-established class of dopamine D2 receptor antagonists,
with antipsychotic and antiemetic properties.[1][2] The SAR of these compounds is heavily

influenced by the substitution pattern on the aromatic ring and the nature of the N-alkyl side
chain.

Structure-Activity Relationship Comparison

The following table summarizes the in vitro binding affinities of various substituted benzamides
for the dopamine D2 receptor. The data is compiled from studies on N-[(1-benzyl-2-
pyrrolidinyl)methyl]benzamides and related congeners, which provide insights into the potential
role of the N-substituted side chain.[3]
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) D2 Receptor
Aromatic

Compound ID . N-Side Chain Affinity (1IC50, nM)
Substituents

[3]
R)-N-[(1-(4-
5,6-Dimethoxy (RN
Reference 1 ] ) fluorobenzyl)-2- ~1
(Salicylamide) o
pyrrolidinyl)methyl]
R)-N-[(1-(4-
2,3-Dimethoxy (R)-NA(A
Reference 2 fluorobenzyl)-2- ~1

(Benzamide) o
pyrrolidinyl)methyl]

3-Bromo-5,6-
] (R)-(1-benzyl-2-
Reference 3 dimethoxy o Potent
) ) pyrrolidinyl)methyl
(Salicylamide)

3-Bromo-5,6-
] (S)-(1-ethyl-2-
Reference 4 dimethoxy o Potent
_ _ pyrrolidinyl)methyl
(Salicylamide)

3-Bromo-5,6-
Reference 5 dimethoxy 1-benzyl-4-piperidinyl Potent
(Salicylamide)

Key SAR Insights:

o Stereochemistry of the Side Chain: For N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the
(R)-enantiomer displays significantly higher affinity for the D2 receptor compared to the (S)-
enantiomer.[3]

o Aromatic Substitution: Dimethoxy substitution on the benzamide or salicylamide ring is
crucial for high affinity. The 3-bromo-5,6-dimethoxysalicylamide substitution pattern
consistently yields potent compounds across different side chain variations.[3]

o N-Substituent: The presence of a benzyl group on the nitrogen of the pyrrolidine or piperidine
ring is a common feature in potent D2 antagonists.

For 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, the N-side chain differs significantly from
the potent compounds listed. The flexible ethylmorpholine moiety is less constrained than the
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benzylpyrrolidinyl or benzylpiperidinyl groups. Based on the established SAR, it is likely that the
affinity of the title compound for the D2 receptor would be lower than the high-potency
reference compounds.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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